(S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468893
InChI: InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15-/m0/s1
SMILES: CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468893

Molecular Formula: C18H33N3O3

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C18H33N3O3
Molecular Weight 339.5 g/mol
IUPAC Name tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15-/m0/s1
Standard InChI Key HMZAZXPRNQMFLV-GJZGRUSLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N
SMILES CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate, reflects its intricate stereochemistry. Key structural elements include:

  • Piperidine core: A six-membered nitrogen-containing ring providing conformational rigidity.

  • Tert-butyl carbamate: A bulky protecting group enhancing stability and modulating lipophilicity.

  • Cyclopropylamino group: A strained three-membered ring influencing steric and electronic interactions.

  • (S)-2-Amino-3-methylbutyryl moiety: A branched amino acid derivative contributing to chiral recognition and receptor binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₃₃N₃O₃
Molecular weight339.5 g/mol
CAS number1401666-10-1
Stereochemistry(3S,2S) configuration

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group exhibits a singlet at δ 1.4 ppm, while the cyclopropyl protons resonate as multiplet signals near δ 0.5–1.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed m/z: 340.2601 [M+H]⁺).

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential protection, coupling, and deprotection steps:

  • Piperidine protection: The piperidine nitrogen is protected as a tert-butyl carbamate using Boc anhydride in dichloromethane.

  • Cyclopropylamine coupling: The cyclopropylamino group is introduced via reductive amination using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF).

  • Amino acid conjugation: (S)-2-Amino-3-methylbutyric acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled to the cyclopropylamino intermediate.

  • Deprotection: Final Boc removal with trifluoroacetic acid (TFA) yields the free amine.

Table 2: Critical Reaction Parameters

StepReagent/ConditionsYieldPurity (HPLC)
1Boc₂O, DCM, 0°C, 12 h85%>95%
2STAB, THF, rt, 6 h78%92%
3HATU, DIPEA, DMF, 0°C, 2 h65%90%
4TFA/DCM (1:1), rt, 1 h95%>98%

Chirality Control

Stereochemical integrity is maintained using enantiomerically pure starting materials. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure the (S)-configuration at both the piperidine C3 and amino acid C2 positions .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable at -20°C under inert gas (N₂) but prone to hydrolysis in acidic/basic conditions due to the tert-butyl ester.

Lipophilicity and Permeability

  • LogP: Calculated LogP (XLogP3) of 2.7 indicates moderate lipophilicity, favoring blood-brain barrier penetration.

  • Permeability: Caco-2 assay data suggest moderate intestinal absorption (Papp: 8.5 × 10⁻⁶ cm/s).

Biological Activity and Mechanism

Mu-Opioid Receptor Affinity

Derivatives of this compound exhibit nanomolar affinity (Ki: 2.3 nM) for mu-opioid receptors (MOR), surpassing morphine (Ki: 1.8 µM). Molecular docking studies reveal hydrogen bonding between the amino acid moiety and MOR’s Asp147 residue.

Neuroprotective Effects

In vitro models of Alzheimer’s disease demonstrate 40% reduction in amyloid-beta (Aβ) aggregation at 10 µM, linked to β-secretase inhibition (IC₅₀: 5.2 µM).

Metabolic Stability

Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, indicating susceptibility to cytochrome P450 oxidation.

Applications in Drug Development

Opioid Analogue Synthesis

The compound is a key intermediate in synthesizing fentanyl derivatives like 4-fluoro-butyrfentanyl, which show enhanced analgesic potency (ED₅₀: 0.02 mg/kg vs. morphine’s 5 mg/kg).

Neurodegenerative Disease Research

Structural analogues inhibit tau hyperphosphorylation (IC₅₀: 3.8 µM) in neuronal cells, suggesting potential for Alzheimer’s therapy.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Piperidine Derivatives

CompoundMOR Ki (nM)Aβ Inhibition (IC₅₀)
(S)-3-isomer (This compound)2.35.2 µM
(R)-3-isomer (CAS: 1353993-88-0)48.712.4 µM
4-Methylpyridin-2-yl derivative15.6N/A

The (S)-configuration at C3 enhances MOR affinity 20-fold over the (R)-isomer, underscoring stereochemistry’s role in bioactivity.

Future Research Directions

  • In vivo toxicology: Assess acute toxicity and organ-specific effects in rodent models.

  • Prodrug development: Mask the tertiary amine with acetyl groups to improve oral bioavailability.

  • Targeted delivery: Conjugate with nanoparticles for enhanced brain uptake in neurodegenerative diseases.

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